molecular formula C5H10ClNO2 B613207 (R)-2-Aminopent-4-enoic acid hydrochloride CAS No. 108412-04-0

(R)-2-Aminopent-4-enoic acid hydrochloride

Cat. No.: B613207
CAS No.: 108412-04-0
M. Wt: 115.13
InChI Key: DIDZZOWASZMNQW-PGMHMLKASA-N
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Description

(R)-2-Aminopent-4-enoic acid hydrochloride, also known as (R)-2-AP4HCl, is an important compound in the field of biochemistry and pharmacology. It is a chiral compound, meaning that it has two non-superimposable mirror images, known as enantiomers. It is also a hydrochloride salt, meaning that it is composed of a positively charged hydrogen ion and a negatively charged chloride ion. The compound is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Amino Acids and Derivatives

Combining Aldolases and Transaminases

The stereoselective synthesis of (R)-2-amino-4-hydroxybutanoic acid, a closely related compound, was achieved using a systems biocatalysis approach. This involved coupling an aldol reaction with stereoselective transamination, utilizing class II pyruvate aldolase from E. coli and R-selective transaminase. This method allows for high-yield synthesis of amino acids from simple starting materials like formaldehyde and alanine (Hernández et al., 2017).

Stereoselective Synthesis of γ-Fluorinated α-Amino Acids

Research demonstrated the diastereoselective alkylation of imines with bromo-fluoroalkanes to synthesize fluorinated amino acid derivatives, including (R)-2-amino-4-pentenoic acid analogs. This work highlights the synthesis's selectivity and potential applications in medicinal chemistry (Laue et al., 2000).

Biotransformations and Enzymatic Synthesis

Amidoallylation for γ,δ-Unsaturated α-Amino Acids

A method for synthesizing δ,γ-unsaturated amino acids was developed through amidoallylation, yielding compounds like (R)-2-((R)-tert-butanesulfinamido)pent-4-enoic acid with high diastereoselectivity. This showcases a pathway for producing optically active amino acids (Sugiyama et al., 2013).

Lipase-Catalyzed Enantiomer Separation

Enzymatic resolution of 3-hydroxy-4-(tosyloxy)butanenitrile demonstrated the synthesis of (R)-GABOB ((3R)-4-amino-3-hydroxybutanoic acid) and (R)-Carnitine Hydrochloride, showcasing the application of lipases in producing optically pure amino acids and derivatives (Kamal et al., 2007).

Synthetic Methodologies for Functionalized Amino Acids

N-Substituted 2-Amino-4-pentenoic Acids

N-Substituted derivatives of 2-amino-4-pentenoic acid have been used for the protection and resolution of racemic amino acids, demonstrating their utility in the chromatographic separation of R and S isomers. This highlights their role in preparing misacylated suppressor transfer RNAs and the synthesis of optically pure amino acids (Lodder et al., 2000).

Properties

IUPAC Name

(2R)-2-aminopent-4-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDZZOWASZMNQW-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108412-04-0
Record name D-2-Allylglycine Hydrochloride
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